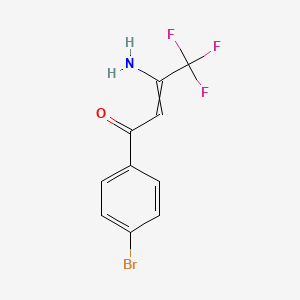
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- is an organic compound that belongs to the class of butenones This compound features a butenone backbone with an amino group, a bromophenyl group, and trifluoromethyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-bromoaniline, trifluoroacetaldehyde, and a suitable butenone precursor.
Reaction Steps:
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Addition: The double bond in the butenone backbone can undergo addition reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Addition: Electrophiles like halogens (Br₂, Cl₂) or nucleophiles like Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Buten-1-one, 3-amino-1-(4-chlorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-fluorophenyl)-4,4,4-trifluoro-
- 2-Buten-1-one, 3-amino-1-(4-methylphenyl)-4,4,4-trifluoro-
Uniqueness
The presence of the bromophenyl group in 2-Buten-1-one, 3-amino-1-(4-bromophenyl)-4,4,4-trifluoro- distinguishes it from similar compounds. Bromine atoms can participate in unique interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity.
Propiedades
Número CAS |
80070-77-5 |
|---|---|
Fórmula molecular |
C10H7BrF3NO |
Peso molecular |
294.07 g/mol |
Nombre IUPAC |
3-amino-1-(4-bromophenyl)-4,4,4-trifluorobut-2-en-1-one |
InChI |
InChI=1S/C10H7BrF3NO/c11-7-3-1-6(2-4-7)8(16)5-9(15)10(12,13)14/h1-5H,15H2 |
Clave InChI |
HHZZBBNZNULOIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


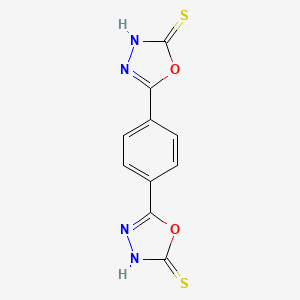


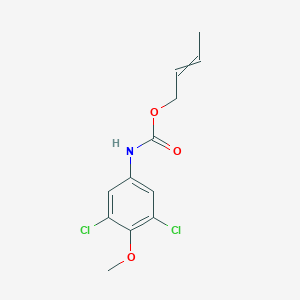
![N-(Prop-2-en-1-yl)-N-{[(trimethylsilyl)oxy]methyl}prop-2-en-1-amine](/img/structure/B14424844.png)
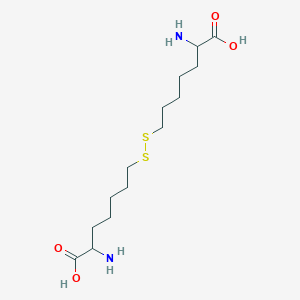
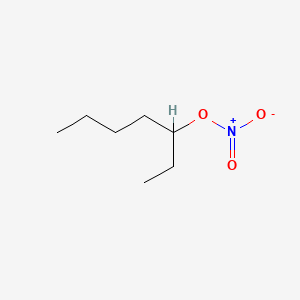
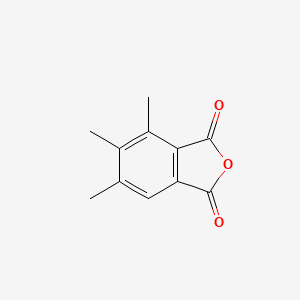
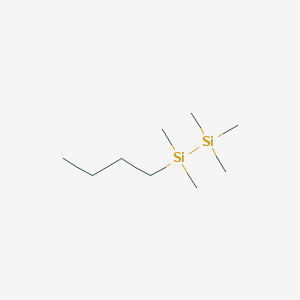
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B14424868.png)
![1-Thia-4-azaspiro[4.5]decane-2,3-dione](/img/structure/B14424880.png)



